1,3,3,3-Tetrachloroprop-1-ene
Overview
Description
1,3,3,3-Tetrachloroprop-1-ene is an organochlorine compound with the molecular formula C₃H₂Cl₄. It is a chlorinated derivative of propene and is known for its significant industrial applications, particularly in the synthesis of other chemicals. The compound is characterized by the presence of four chlorine atoms attached to the propene backbone, making it highly reactive and useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3,3-Tetrachloroprop-1-ene can be synthesized through the chlorination of propene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 50-100°C and ensuring an excess of chlorine to achieve complete chlorination .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors where propene and chlorine gas are introduced in a controlled manner. The reaction is carried out under elevated pressures to enhance the yield and efficiency of the process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,3,3,3-Tetrachloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form less chlorinated derivatives.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with hydrogen halides, leading to the formation of more complex chlorinated compounds
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Addition: Hydrogen chloride (HCl) gas under atmospheric pressure
Major Products Formed:
Substitution: 1,3,3,3-Tetrachloropropanol or 1,3,3,3-Tetrachloropropyl ether.
Reduction: 1,3,3-Trichloropropene or 1,3-Dichloropropene.
Addition: 1,1,3,3,3-Pentachloropropane
Scientific Research Applications
1,3,3,3-Tetrachloroprop-1-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of chlorinated drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,3,3-Tetrachloroprop-1-ene involves its high reactivity due to the presence of multiple chlorine atoms. These chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .
Comparison with Similar Compounds
- 1,1,3,3-Tetrachloropropene
- 1,1,1,3-Tetrachloropropane
- 1,1,3-Trichloropropene
- 1,1,1-Trichloropropane
Comparison: 1,3,3,3-Tetrachloroprop-1-ene is unique due to the specific positioning of the chlorine atoms on the propene backbone. This unique structure imparts distinct reactivity and chemical properties compared to other similar compounds. For instance, 1,1,3,3-Tetrachloropropene has chlorine atoms on different carbon atoms, leading to different reactivity patterns and applications .
Properties
IUPAC Name |
(E)-1,3,3,3-tetrachloroprop-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVUPGXFVJLPDE-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.